N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide
Description
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide is a complex organic compound featuring a benzothiophene core, a cyclopentyl group, and an oxadiazole ring
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-16(14-5-6-15-13(11-14)7-10-25-15)21-19(8-1-2-9-19)18-20-17(24-22-18)12-3-4-12/h5-7,10-12H,1-4,8-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWZACITODLHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=N2)C3CC3)NC(=O)C4=CC5=C(C=C4)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via cyclization reactions involving appropriate cyclopentyl precursors.
Benzothiophene Core Construction: The benzothiophene core is often synthesized through cyclization reactions involving thiophene derivatives and appropriate aromatic precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiophene or oxadiazole rings, while reduction may yield reduced forms of these rings .
Scientific Research Applications
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective or anti-cancer agent.
Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used to study the biological activity of oxadiazole and benzothiophene derivatives, including their interactions with various biological targets.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-1-benzothiophene-5-carboxamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may have similar biological activities.
Benzothiophene Derivatives: These compounds share the benzothiophene core and may have similar electronic properties.
Cyclopentyl Derivatives: These compounds share the cyclopentyl group and may have similar structural features.
The uniqueness of this compound lies in its combination of these three moieties, which may confer unique biological and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
